2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane
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Overview
Description
2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with a dioxane ring, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane typically involves the cyclization of furfural derivatives with appropriate reagents. One common method is the reaction of furfural with glycerol in the presence of an acid catalyst to form the dioxane ring . The reaction conditions often include moderate temperatures and the use of solvents like toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as cuprous oxide and N-iodosuccinimide can enhance the efficiency of the reaction . The process is optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furfural derivatives, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and resins due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the dioxane ring can form hydrogen bonds with biological molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Furfural: A simpler compound with a furan ring and an aldehyde group.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group attached to the furan ring.
2,5-Furandicarboxylic Acid: Features two carboxylic acid groups on the furan ring.
Uniqueness
2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane is unique due to its fused ring structure, which imparts distinct chemical properties
Biological Activity
2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects. The findings are compiled from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be represented as follows:
This structure features a dioxane ring with two methyl groups and a furan substituent, which may contribute to its biological activity.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. Notably, it has shown effectiveness against various bacterial strains:
- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values ranging from 20-40 µM.
- Escherichia coli : Displayed MIC values of 40-70 µM against multi-drug resistant strains.
These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development in treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Key findings include:
- Cytotoxicity : The compound demonstrated cytotoxic effects on human cancer cell lines with IC50 values ranging from 5 to 15 µM.
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.
The following table summarizes the cytotoxic effects observed in different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 10 | Apoptosis via mitochondrial pathway |
MCF-7 (breast cancer) | 8 | Induction of oxidative stress |
A549 (lung cancer) | 12 | Cell cycle arrest |
These findings highlight the potential of this compound as an anticancer agent .
Anti-inflammatory and Antioxidant Properties
In addition to its antimicrobial and anticancer activities, the compound has also been evaluated for anti-inflammatory and antioxidant effects. Research indicates:
- Anti-inflammatory Activity : In vitro assays showed that the compound can inhibit pro-inflammatory cytokines in macrophages.
- Antioxidant Activity : The compound exhibited significant free radical scavenging activity, suggesting it could mitigate oxidative stress-related damage.
Case Studies and Research Findings
A notable study investigated the effects of this compound in a carrageenan-induced paw edema model in rats. The results demonstrated a reduction in inflammation comparable to standard anti-inflammatory drugs like diclofenac .
Another study focused on its effect on human cancer cell lines, where it was found to significantly reduce cell viability in a dose-dependent manner. The researchers attributed this effect to the compound's ability to disrupt cellular signaling pathways involved in proliferation and survival .
Properties
CAS No. |
1204-54-2 |
---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-(furan-2-yl)-4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C11H16O3/c1-8-7-11(2,3)14-10(13-8)9-5-4-6-12-9/h4-6,8,10H,7H2,1-3H3 |
InChI Key |
SJVWZQYXFRLYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC(O1)C2=CC=CO2)(C)C |
Origin of Product |
United States |
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